molecular formula C24H25N5O4 B2874635 N-(2,4-dimethoxyphenyl)-2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 941915-58-8

N-(2,4-dimethoxyphenyl)-2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide

Cat. No. B2874635
CAS RN: 941915-58-8
M. Wt: 447.495
InChI Key: WPJUPTKDAFVDKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C24H25N5O4 and its molecular weight is 447.495. The purity is usually 95%.
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Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Research on pyrazole-acetamide derivatives has led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These studies not only explore the effect of hydrogen bonding on the self-assembly process but also evaluate the antioxidant activities of these compounds. Such research offers insights into the potential therapeutic applications of these complexes, emphasizing their significant antioxidant properties (Chkirate et al., 2019).

Antimicrobial and Antitumor Activity

The synthesis of novel heterocycles, including pyrazolone, thiazolidinone, and pyrimidine derivatives, demonstrates the diverse chemical reactivity and potential biological applications of these compounds. Among them, some have shown promising antibacterial activities, suggesting their potential as antimicrobial agents. This area of research highlights the importance of structural diversity in discovering new drugs with antimicrobial properties (Fatehia & Mohamed, 2010).

Anticonvulsant Activity

The development of alkanamide derivatives bearing heterocyclic rings has been explored for their anticonvulsant activity. This research area is crucial for the discovery of new therapeutic agents for the treatment of epilepsy and related neurological disorders. The findings indicate the potential of these compounds as anticonvulsant drugs, highlighting the importance of structural modifications in enhancing biological activity (Tarikogullari et al., 2010).

Molecular Docking and Screening

The synthesis and in vitro screening of pyridine and fused pyridine derivatives for their antimicrobial and antioxidant activities showcase the integration of computational and experimental approaches in drug discovery. Molecular docking studies provide insights into the interaction of these compounds with target proteins, aiding in the identification of potential therapeutic agents (Flefel et al., 2018).

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[1-(3,4-dimethylphenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O4/c1-14-6-7-17(10-15(14)2)29-23-19(12-25-29)16(3)27-28(24(23)31)13-22(30)26-20-9-8-18(32-4)11-21(20)33-5/h6-12H,13H2,1-5H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJUPTKDAFVDKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC4=C(C=C(C=C4)OC)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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